Spirobroussonin A
Description
Spirobroussonin A is a phytoalexin derived from the paper mulberry plant (Broussonetia papyrifera), synthesized as a defense mechanism against microbial pathogens or environmental stressors. Characterized by a unique spirocyclic structure, it consists of fused aromatic and heterocyclic rings connected via a spiro carbon atom, which confers distinct stereochemical and bioactivity properties .
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
6,7-dihydroxy-3'-methoxyspiro[2,3-dihydro-1H-naphthalene-4,6'-cyclohexa-2,4-diene]-1'-one |
InChI |
InChI=1S/C16H16O4/c1-20-11-4-6-16(15(19)8-11)5-2-3-10-7-13(17)14(18)9-12(10)16/h4,6-9,17-18H,2-3,5H2,1H3 |
InChI Key |
XJXYCCLGSHWCRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2(CCCC3=CC(=C(C=C32)O)O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Spirobroussonin B
Structural Similarities and Differences :
Spirobroussonin B shares a spirocyclic core with Spirobroussonin A but differs in substituent groups and ring oxidation states. Both compounds are co-isolated from Broussonetia papyrifera under stress conditions, indicating a shared biosynthetic pathway .
6-Bromospiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
Structural Similarities :
This synthetic spirocyclic compound shares a spiro-fused oxazine-piperidine system but lacks the aromatic substituents found in this compound.
Functional Comparison :
- Bioactivity: Demonstrates moderate antimicrobial activity but lower potency than this compound.
- Pharmacokinetics : Higher molecular weight (278.18 g/mol) and lower solubility (0.24 mg/mL) compared to this compound (solubility data pending) limit its therapeutic applicability .
Comparison with Functionally Similar Compounds
Broussonetine A
While structurally distinct (non-spirocyclic), it shares a plant defense role with this compound .
Contrasts :
- Mechanism : Broussonetine A targets carbohydrate metabolism, whereas this compound disrupts microbial membrane integrity.
- Bioavailability : Broussonetine A’s smaller molecular size enhances gastrointestinal absorption but reduces BBB permeability compared to this compound .
Data Table: Key Properties of this compound and Analogs
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The spirocyclic core in this compound is critical for bioactivity. Modifications in Spirobroussonin B reduce antifungal breadth but enhance target specificity .
- Synthetic Analogs : Compounds like 6-Bromospiro[benzo-oxazine] demonstrate that halogenation can enhance reactivity but may compromise solubility, guiding future derivatization efforts .
- Therapeutic Potential: this compound’s dual antimicrobial and antitumor properties warrant further investigation into its mechanism, particularly its interaction with microbial membranes and eukaryotic cell cycle proteins .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
